molecular formula C22H18ClN3O3S2 B2417094 N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 1005945-33-4

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No. B2417094
CAS RN: 1005945-33-4
M. Wt: 471.97
InChI Key: BDAYRDVQWIMVJB-GYHWCHFESA-N
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Description

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide is a useful research compound. Its molecular formula is C22H18ClN3O3S2 and its molecular weight is 471.97. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Agents

One study focuses on the synthesis of indapamide derivatives, including compounds structurally related to N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide, for their pro-apoptotic activity as anticancer agents. The research highlighted compound SGK 266, which showed significant growth inhibition of melanoma cancer cell lines with IC50 values indicating its anticancer activity. This compound also demonstrated inhibition of human carbonic anhydrase isoforms, suggesting a multifaceted mechanism of action against cancer cells (Ö. Yılmaz et al., 2015).

Cardiac Electrophysiological Activity

Another study describes the synthesis and evaluation of N-substituted imidazolylbenzamides or benzene-sulfonamides for their potential as selective class III electrophysiological agents. This research underscores the potential utility of these compounds in addressing cardiac arrhythmias by modulating electrophysiological properties of cardiac cells (T. K. Morgan et al., 1990).

Microbial Transformations

Research into the microbial degradation of N-(4-chlorophenyl)-benzoisothiazolone, a compound related to the one of interest, by Streptomyces species provides insights into the metabolic pathways that these microorganisms utilize. Such studies are crucial for understanding the environmental fate and potential biotechnological applications of these compounds (B. Stumpf et al., 2004).

Antimicrobial and Anti-Inflammatory Agents

A study on the synthesis of fluoro substituted benzothiazoles and their derivatives for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic screenings emphasizes the chemical versatility and broad pharmacological potential of benzothiazole derivatives. These findings suggest the application of N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide in developing new therapeutic agents (Snehal Patel et al., 2009).

Corrosion Inhibitors

Benzothiazole derivatives have also been studied for their corrosion inhibiting effects, suggesting potential applications in materials science, particularly in protecting metal surfaces from corrosive environments. This research highlights the application of these compounds beyond biomedicine, demonstrating their utility in industrial and engineering contexts (Zhiyong Hu et al., 2016).

properties

IUPAC Name

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c1-14-10-12-15(13-11-14)31(28,29)25-18-8-4-3-6-16(18)21(27)24-22-26(2)20-17(23)7-5-9-19(20)30-22/h3-13,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAYRDVQWIMVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(S3)C=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide

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